molecular formula C11H10N2O5 B1603869 6,7-Dimethoxy-4-hydroxy-3-nitroquinoline CAS No. 205448-44-8

6,7-Dimethoxy-4-hydroxy-3-nitroquinoline

Cat. No.: B1603869
CAS No.: 205448-44-8
M. Wt: 250.21 g/mol
InChI Key: ZWHKUFJMQKYROB-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-hydroxy-3-nitroquinoline is a chemical compound with the molecular formula C11H10N2O5 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-4-hydroxy-3-nitroquinoline typically involves the nitration of 6,7-dimethoxyquinoline followed by hydroxylation. One common method includes the reaction of 6,7-dimethoxyquinoline with nitric acid to introduce the nitro group at the 3-position. This is followed by a hydroxylation step using a suitable hydroxylating agent to introduce the hydroxyl group at the 4-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxy-4-hydroxy-3-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.

    Reduction: The nitro group at the 3-position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups at the 6 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium ethoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-Dimethoxy-4-hydroxy-3-nitroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-hydroxy-3-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity. The exact pathways and targets are still under investigation, but it is believed to involve multiple mechanisms depending on the specific application .

Comparison with Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share the quinoline core structure and have similar biological activities.

    6,7-Dimethoxyquinoline: This compound lacks the nitro and hydroxyl groups but shares the methoxy substitutions at the 6 and 7 positions.

    3-Nitroquinoline: This compound has the nitro group at the 3-position but lacks the methoxy and hydroxyl groups.

Uniqueness: 6,7-Dimethoxy-4-hydroxy-3-nitroquinoline is unique due to the combination of methoxy, hydroxyl, and nitro groups on the quinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

6,7-dimethoxy-3-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c1-17-9-3-6-7(4-10(9)18-2)12-5-8(11(6)14)13(15)16/h3-5H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHKUFJMQKYROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627293
Record name 6,7-Dimethoxy-3-nitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205448-44-8
Record name 6,7-Dimethoxy-3-nitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dimethoxy-4-hydroxy-3-nitroquinoline
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6,7-Dimethoxy-4-hydroxy-3-nitroquinoline
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6,7-Dimethoxy-4-hydroxy-3-nitroquinoline
Reactant of Route 4
6,7-Dimethoxy-4-hydroxy-3-nitroquinoline
Reactant of Route 5
6,7-Dimethoxy-4-hydroxy-3-nitroquinoline
Reactant of Route 6
6,7-Dimethoxy-4-hydroxy-3-nitroquinoline

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